molecular formula C14H16O2 B13459123 rac-(1R,2S,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid

rac-(1R,2S,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13459123
M. Wt: 216.27 g/mol
InChI Key: FODOCVXEWGKNJA-OSMZGAPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2S,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid: is a bicyclic compound with a phenyl group attached to the second carbon of the bicyclo[221]heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The phenyl group can be introduced through various substitution reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography to obtain the pure racemic mixture. The process may also include optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce specific functional groups.

    Substitution: Various substitution reactions can occur, particularly at the phenyl group, using reagents like halogens or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogens, nucleophiles, and appropriate solvents and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex molecular structures.

Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways due to its unique structure.

Industry: In the industrial sector, the compound can be used in the synthesis of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism by which rac-(1R,2S,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

  • rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
  • rac-(1R,2R,4S)-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
  • rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride

Comparison: Compared to these similar compounds, rac-(1R,2S,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

(1S,2R,4R)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C14H16O2/c15-13(16)14(11-4-2-1-3-5-11)9-10-6-7-12(14)8-10/h1-5,10,12H,6-9H2,(H,15,16)/t10-,12+,14+/m1/s1

InChI Key

FODOCVXEWGKNJA-OSMZGAPFSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@@]2(C3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC2CC1CC2(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.